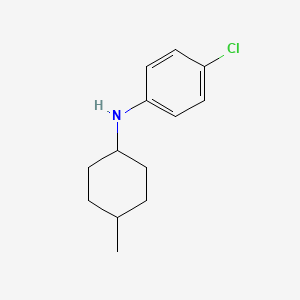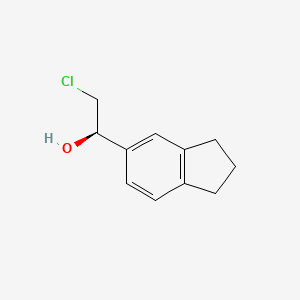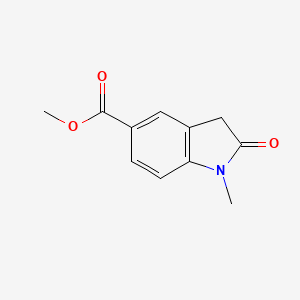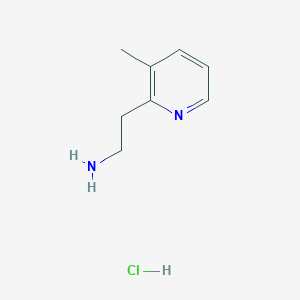
4-chloro-N-(4-methylcyclohexyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(4-methylcyclohexyl)aniline: is a chemical compound with the following structure:
CC1CCC(C1)NC2=CC=C(C=C2)Cl
(CAS Number: 1036478-57-5). It belongs to the class of anilines, which are aromatic amines containing an amino group attached to a benzene ring. Traditionally challenging to access, this hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .Preparation Methods
Synthetic Routes:: The synthetic route to prepare 4-chloro-N-(4-methylcyclohexyl)aniline involves the reaction of 4-chloronitrobenzene with 4-methylcyclohexylamine. The nitro group is reduced to an amino group using a reducing agent (e.g., tin and hydrochloric acid). The resulting compound is then purified to obtain the desired product.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification techniques, and safety protocols ensures efficient production.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: 4-chloro-N-(4-methylcyclohexyl)aniline can undergo nucleophilic substitution reactions at the chlorine atom. Common reagents include amines or other nucleophiles.
Reduction Reactions: Reduction of the nitro group to an amino group is a crucial step in its synthesis.
Acid-Base Reactions: The compound can act as a weak base due to the amino group.
Major Products:: The major product formed from the substitution reaction is the corresponding substituted aniline. The reduction reaction yields 4-amino-N-(4-methylcyclohexyl)aniline.
Scientific Research Applications
4-chloro-N-(4-methylcyclohexyl)aniline finds applications in:
Medicinal Chemistry: As a building block for drug development.
Organic Synthesis: For creating complex molecules.
Materials Science: In the design of functional materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
4-chloro-N-(4-methylcyclohexyl)aniline is unique due to its hindered amine motif. Similar compounds include p-chloroaniline (CAS Number: 106-47-8) and 4-chloro-N-methylaniline (CAS Number: 932-96-7) . their structures lack the cyclohexyl substituent, differentiating them from our compound.
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
4-chloro-N-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18ClN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h4-5,8-10,12,15H,2-3,6-7H2,1H3 |
InChI Key |
QEMKWGANODLPJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12102446.png)





![2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12102490.png)
![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)
![[2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12102504.png)


![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)
![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)

